heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate
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Overview
Description
Heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate is a synthetic lipid compound. It is primarily used in the formulation of lipid nanoparticles, which are crucial for the delivery of mRNA vaccines. This compound is known for its ability to enhance the stability and delivery efficiency of mRNA, making it a valuable component in modern vaccine technology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate involves multiple steps:
Formation of the Heptadecan-9-yl Ester: This step involves the esterification of heptadecan-9-ol with octanoic acid in the presence of a catalyst such as sulfuric acid.
Introduction of the Heptoxy Group: The heptadecan-9-yl ester is then reacted with heptanol in the presence of a strong acid catalyst to introduce the heptoxy group.
Formation of the Amino Octanoate: The intermediate product is then reacted with 2-hydroxyethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The reactions are carried out in stainless steel reactors with precise temperature and pressure control to ensure high yield and purity. The final product is purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester and amide linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional carbonyl or carboxyl groups.
Reduction: Reduced derivatives with hydroxyl or amine groups.
Substitution: Substituted derivatives with various functional groups replacing the original ester or amide groups.
Scientific Research Applications
Heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying lipid behavior.
Biology: Employed in the study of lipid-protein interactions and membrane dynamics.
Medicine: Integral in the formulation of lipid nanoparticles for mRNA vaccine delivery, enhancing the stability and delivery efficiency of mRNA.
Industry: Used in the production of specialized lipid-based delivery systems for pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate involves its incorporation into lipid nanoparticles. These nanoparticles encapsulate mRNA, protecting it from degradation and facilitating its delivery into cells. Once inside the cell, the mRNA is released, allowing it to be translated into the desired protein. The lipid nanoparticles enhance the uptake of mRNA by cells and improve the overall efficiency of the delivery system .
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-[(6-decyloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate
- Heptadecan-9-yl 8-[(6-undecyloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate
- Heptadecan-9-yl 8-[(6-nonyloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate
Uniqueness
Heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate is unique due to its specific heptoxy group, which imparts distinct physicochemical properties. This makes it particularly effective in forming stable lipid nanoparticles and enhancing mRNA delivery efficiency compared to other similar compounds .
Properties
Molecular Formula |
C40H79NO5 |
---|---|
Molecular Weight |
654.1 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C40H79NO5/c1-4-7-10-13-16-22-29-38(30-23-17-14-11-8-5-2)46-40(44)32-24-18-15-19-26-33-41(35-36-42)34-27-21-25-31-39(43)45-37-28-20-12-9-6-3/h38,42H,4-37H2,1-3H3 |
InChI Key |
VAMJLSDWHVAKMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCC(=O)OCCCCCCC)CCO |
Origin of Product |
United States |
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